N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
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Description
N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C23H23FN4O2 and its molecular weight is 406.461. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Research has shown that certain benzamide derivatives, similar in structure to N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, exhibit promising antimicrobial and antituberculosis properties. For instance, a study by Zítko et al. (2018) explored N-(pyrazin-2-yl)benzamides as retro-amide analogues with in vitro antimycobacterial activity. The study found that derivatives with 5-chloro substitution on the pyrazine ring were generally more active, suggesting the potential for structural analogues like this compound to exhibit similar activities Zítko et al., 2018.
Biochemical Inhibition
Compounds with benzamide motifs have been investigated for their role as inhibitors in various biochemical pathways. A study by Saito et al. (1999) examined a benzamide derivative, MS-27-275, for its ability to inhibit histone deacetylase (HDA), leading to antitumor efficacy. Such studies indicate the potential for this compound to act similarly in inhibiting specific enzymes or receptors, contributing to therapeutic research Saito et al., 1999.
Drug Discovery and Development
The structural features of this compound make it a candidate for further exploration in drug discovery, particularly in the development of novel therapeutics for diseases such as tuberculosis. Odingo et al. (2014) conducted a comprehensive evaluation of the 2,4-diaminoquinazoline series, which shares some structural similarities, for its anti-tubercular potential, highlighting the importance of certain structural elements for activity. This suggests that exploring the structure-activity relationships of compounds like this compound could yield valuable insights for the development of new drugs Odingo et al., 2014.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-20-7-3-2-6-18(20)16-27-22(29)17-8-10-19(11-9-17)30-23-21(25-12-13-26-23)28-14-4-1-5-15-28/h2-3,6-13H,1,4-5,14-16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVDLKJHAXNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.